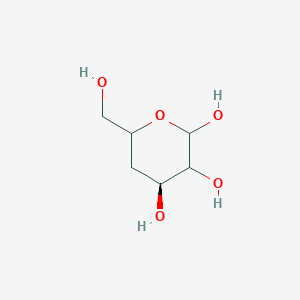
(4S)-6-(hydroxymethyl)oxane-2,3,4-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Deoxy-D-glucose is a deoxy sugar, a derivative of glucose where the hydroxyl group at the fourth carbon is replaced by a hydrogen atom. This modification alters its chemical properties and biological activities, making it a compound of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Deoxy-D-glucose typically involves the deoxygenation of glucose derivatives. One common method is the reduction of 4-keto-D-glucose using specific reducing agents under controlled conditions. Another approach involves the use of protective groups to selectively deoxygenate the fourth carbon atom .
Industrial Production Methods: Industrial production of 4-Deoxy-D-glucose may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product .
化学反応の分析
Types of Reactions: 4-Deoxy-D-glucose can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids or aldehydes.
Reduction: Reduction reactions can further modify its structure.
Substitution: The hydrogen at the fourth carbon can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used under specific conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-deoxy-D-gluconic acid, while substitution reactions can produce various 4-substituted derivatives .
科学的研究の応用
4-Deoxy-D-glucose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: It serves as a tool to study glucose metabolism and transport in cells.
作用機序
The mechanism of action of 4-Deoxy-D-glucose involves its structural similarity to glucose, allowing it to interfere with glucose metabolism. It inhibits glycolysis by competing with glucose for uptake and phosphorylation, leading to energy depletion in cells. This effect is particularly pronounced in rapidly dividing cells, such as cancer cells, making it a potential therapeutic agent .
類似化合物との比較
2-Deoxy-D-glucose: Another deoxy sugar that inhibits glycolysis and is used in cancer research.
18F-Fluoro-2-deoxy-D-glucose: A radiolabeled glucose analog used in positron emission tomography (PET) imaging for cancer diagnosis
Uniqueness: 4-Deoxy-D-glucose is unique in its specific deoxygenation at the fourth carbon, which imparts distinct chemical and biological properties compared to other deoxy sugars. Its ability to selectively inhibit glycolysis in certain cell types makes it a valuable tool in both research and potential therapeutic applications .
特性
分子式 |
C6H12O5 |
|---|---|
分子量 |
164.16 g/mol |
IUPAC名 |
(4S)-6-(hydroxymethyl)oxane-2,3,4-triol |
InChI |
InChI=1S/C6H12O5/c7-2-3-1-4(8)5(9)6(10)11-3/h3-10H,1-2H2/t3?,4-,5?,6?/m0/s1 |
InChIキー |
HDEMQQHXNOJATE-NKEXCQMJSA-N |
異性体SMILES |
C1[C@@H](C(C(OC1CO)O)O)O |
正規SMILES |
C1C(OC(C(C1O)O)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]cyclopropan-1-amine](/img/structure/B12285376.png)
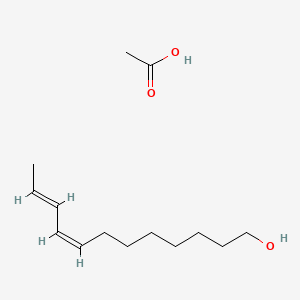
![6-Aminobicyclo[3.1.1]heptane-3,6-dicarboxylic acid](/img/structure/B12285382.png)
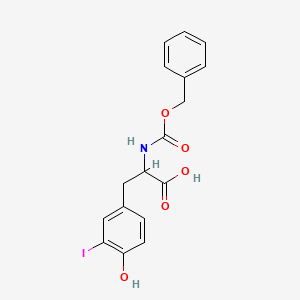
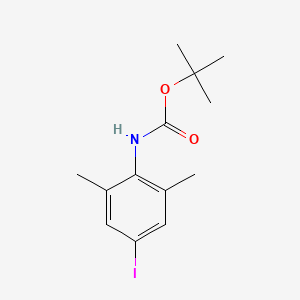
![[[5-(2,4-Dioxopyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12285402.png)

![tert-butyl N-[1-[benzyl(2-hydroxypropyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12285417.png)
![1-Chloro-3-[2-(3-chloropropoxy)ethoxy]propane](/img/structure/B12285420.png)
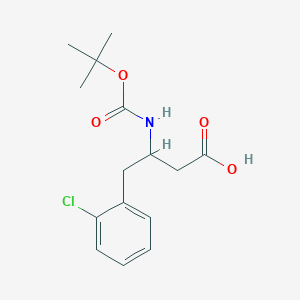
![(3-ethenyl-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl) acetate](/img/structure/B12285428.png)
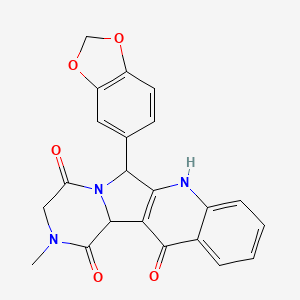
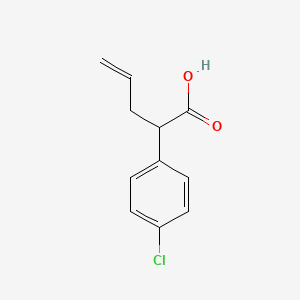
![6-[5-Carboxy-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12285448.png)
